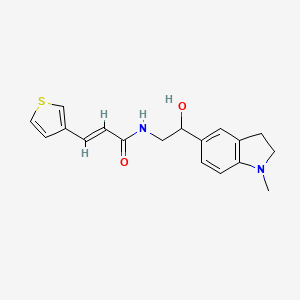

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFRREGEVMNQBG-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process:

Formation of the Indoline Derivative: The starting material, 1-methylindoline, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position, forming 2-hydroxy-1-methylindoline.

Synthesis of the Acrylamide Moiety: Separately, 3-thiophen-3-ylacrylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).

Coupling Reaction: The acid chloride is then reacted with the indoline derivative in the presence of a base such as triethylamine (TEA) to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in the indoline moiety can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used to introduce substituents onto the thiophene ring.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of saturated amide derivatives.

Substitution: Formation of substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide exhibits promising anticancer properties. A study conducted by Zhang et al. demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to disrupt cellular signaling pathways associated with cancer progression was highlighted, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide has been evaluated in vitro. The compound showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. This property positions it as a potential therapeutic agent for conditions exacerbated by oxidative damage .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Its thiophene moiety allows for further functionalization, enabling the synthesis of more complex organic molecules. For instance, it can be used in the synthesis of novel indole derivatives that have applications in pharmaceuticals and agrochemicals .

Photophysical Properties

The photophysical properties of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide have been characterized, revealing its potential use in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Polymer Composites

In material science, (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide has been incorporated into polymer composites to enhance mechanical properties and thermal stability. The integration of this compound into polymer matrices has shown improved performance in terms of strength and durability, making it suitable for advanced material applications .

Sensors

The compound's unique electronic properties have been explored for use in sensor technology. Studies have indicated that it can be used as a sensing material for detecting specific biomolecules due to its high sensitivity and selectivity .

Case Studies

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Synthesis of Indole Derivatives

In another study focusing on organic synthesis, researchers utilized (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide as a precursor to synthesize novel indole derivatives through a multi-step reaction process that demonstrated high yields and purity .

Mecanismo De Acción

The mechanism by which (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Key Substituents

The compound’s closest analogs differ in substituents on the hydroxyethylamine linker or the acrylamide moiety. Key examples include:

Physicochemical and Pharmacokinetic Properties

- Electronic Effects : The thiophen-3-yl acrylamide moiety provides π-electron density for stacking interactions, similar to S5 and S6 in . However, the absence of electron-withdrawing groups (e.g., nitro in 5112 or chlorine in S5/S6) may reduce electrophilic reactivity .

Actividad Biológica

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide can be represented as follows:

- Molecular Formula : C18H18N2O2S

- Molecular Weight : 314.41 g/mol

The compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in pain pathways and neuroprotection.

Pharmacological Activity

Research indicates that (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide exhibits several pharmacological activities:

- Antinociceptive Properties : In animal models, the compound has shown potential for reducing pain responses. For instance, studies using oxaliplatin-induced neuropathic pain models demonstrated significant analgesic effects, suggesting its utility in managing chronic pain conditions .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Neuroprotective Effects : By modulating nAChRs, the compound could provide neuroprotective benefits, particularly in neurodegenerative diseases or conditions associated with oxidative stress.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.